ロキサピンサクシネート

概要

説明

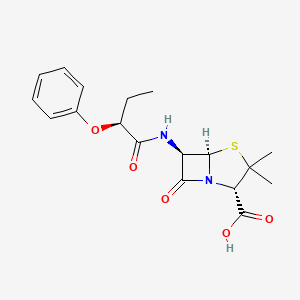

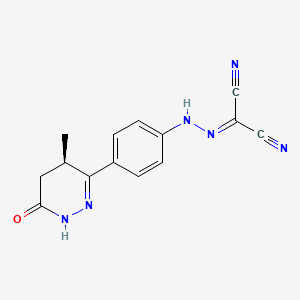

ロキサピンサクシネートは、主に統合失調症の治療に使用される三環系抗精神病薬です。 これはジベンゾキサゼピン系に属し、クロザピンと構造的に類似しています . ロキサピンサクシネートは、その鎮静作用で知られており、経口、筋肉内、吸入など、さまざまな形で利用できます .

科学的研究の応用

ロキサピンサクシネートは、科学研究において幅広い応用範囲を持っています。

作用機序

ロキサピンサクシネートは、ドーパミン受容体とセロトニン受容体を拮抗作用することで、その効果を発揮します。 主にドーパミンD2受容体とセロトニン5-HT2受容体を標的としています。 この拮抗作用は、皮質下抑制領域の興奮性を低下させることにつながり、鎮静効果と攻撃性抑制効果がもたらされます .

類似の化合物との比較

ロキサピンサクシネートは、クロザピンと構造的に類似しており、同じジベンゾキサゼピン系に属します。 薬理学的プロファイルと副作用が異なります。 その他の類似化合物には、次のものがあります。

クロザピン: 治療抵抗性統合失調症の治療における有効性で知られていますが、無顆粒球症のリスクが高いです.

クエチアピン: 作用範囲が広く、副作用プロファイルが異なる非定型抗精神病薬.

アリピプラゾール: ロキサピンとは作用機序が異なる部分ドーパミン作動薬.

生化学分析

Biochemical Properties

Loxapine succinate interacts with various biomolecules, including dopamine and serotonin receptors . It acts as an antagonist for these receptors, leading to a marked cortical inhibition . This antagonistic action can manifest as tranquilization and suppression of aggression .

Cellular Effects

Loxapine succinate influences cell function by antagonizing dopamine and serotonin receptors . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these cellular processes contribute to its tranquilizing effects .

Molecular Mechanism

The exact molecular mechanism of loxapine succinate is not fully established. It is known to be a dopamine antagonist and a serotonin 5-HT2 blocker . Changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior .

Temporal Effects in Laboratory Settings

The antipsychotic efficacy of loxapine succinate is similar to the efficacy of other typical or atypical antipsychotics . Its adverse effects profile is comparable to that of the typical antipsychotics at high doses for chronic treatment . As an acute treatment in agitation associated with schizophrenia or bipolar disorder, inhaled loxapine succinate is efficacious and tolerable .

Dosage Effects in Animal Models

Loxapine succinate might have a window of partial atypicality at doses ≤ 50 mg/day . These lower doses might have potential as both monotherapy in responsive patients with persistent psychotic disorders and as an adjunctive treatment in partially responding patients on concurrent atypical antipsychotic treatments .

Metabolic Pathways

Loxapine succinate is metabolized extensively . Metabolic pathways include aromatic hydroxylation, oxidation, and desmethylation . The major metabolites are hydroxyloxapine, hydroxyloxapine-N-oxide, loxapine-N-oxide and hydroxydesmethyl loxapine .

Transport and Distribution

Loxapine succinate is absorbed completely following oral or parenteral administration . The drug is removed rapidly from the plasma and distributed in tissues . Animal studies suggest an initial preferential distribution in lungs, brain, spleen, heart, and kidney .

Subcellular Localization

Given its interactions with dopamine and serotonin receptors, it is likely that the compound localizes to areas of the cell where these receptors are present .

準備方法

合成経路と反応条件

ロキサピンの調製には、いくつかの段階が含まれます。 最初に、化合物 I と化合物 II を有機溶媒中で縮合反応させて、中間体 III を得ます。 この中間体は、還元縮合反応を受けて、中間体 IV を形成します。 最後に、中間体 IV は N-メチルピペラジンと反応して、目的の化合物を生成します .

工業生産方法

ロキサピンサクシネートの工業生産は、同様の合成経路に従いますが、より高い収率と純度のために最適化されています。 使用される試薬および原料は容易に入手できるため、このプロセスは大規模生産に適しています .

化学反応の分析

反応の種類

ロキサピンサクシネートは、次のようなさまざまな化学反応を起こします。

酸化: ロキサピンは、酸化されてその代謝物を形成することができます。

還元: 還元反応によって、ロキサピンは、その還元形態に変換される可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、トルエンやエタノールなどのさまざまな溶媒が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物には、アモキサピンや8-ヒドロキシロキサピンなどのロキサピンのさまざまな代謝物が含まれます .

類似化合物との比較

Loxapine succinate is structurally similar to clozapine and belongs to the same dibenzoxazepine class. it differs in its pharmacological profile and side effects. Other similar compounds include:

Clozapine: Known for its efficacy in treatment-resistant schizophrenia but has a higher risk of agranulocytosis.

Quetiapine: An atypical antipsychotic with a broader spectrum of action but a different side effect profile.

Aripiprazole: A partial dopamine agonist with a unique mechanism of action compared to loxapine.

Loxapine succinate stands out due to its rapid onset of action when used in inhalation form for acute agitation .

特性

IUPAC Name |

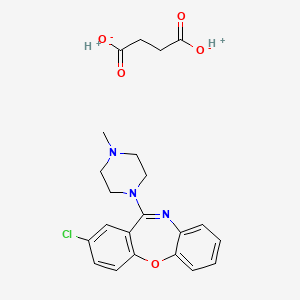

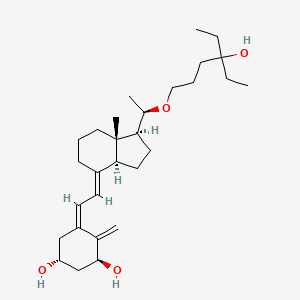

butanedioic acid;8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.C4H6O4/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;5-3(6)1-2-4(7)8/h2-7,12H,8-11H2,1H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZBAXDVDZTKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1977-10-2 (Parent) | |

| Record name | Loxapine succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045227 | |

| Record name | Loxapine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27833-64-3 | |

| Record name | Loxapine succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27833-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxapine succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxapine succinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Loxapine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, compound with 2-chloro-11-(4-methylpiperazin-1-yl)dibenz[b,f][1,4]oxazepine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXAPINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59SG0MRYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Loxapine succinate functions as a dopamine receptor antagonist. [] By blocking dopamine receptors, particularly the D2 subtype, in areas of the brain associated with emotion and behavior, loxapine succinate helps reduce the hallucinations and delusions characteristic of schizophrenia. [, ] This mechanism is shared by many other antipsychotic agents. [, ]

A: Research indicates that in addition to its high affinity for D2 receptors, loxapine also exhibits intermediate binding affinity for dopamine D1, D4, and D5 receptors, as well as the serotonin 5-HT2C receptor. [] This broader receptor profile may contribute to its clinical effects and side effect profile. []

A: Loxapine succinate is a salt composed of the protonated loxapine cation and the succinate anion. Its molecular formula is C18H19ClN3O(+)·C4H5O4(-), and its molecular weight is 441.9 g/mol. []

ANone: Loxapine succinate is primarily investigated for its therapeutic properties as an antipsychotic agent and does not exhibit significant catalytic properties. Therefore, this section is not applicable.

A: Yes, density functional theory calculations were used to optimize the crystal structure of loxapine succinate derived from powder X-ray diffraction data. [] These calculations were instrumental in accurately determining hydrogen atom positions and verifying the salt configuration. []

A: Loxapine succinate is available in both oral (capsules and oral concentrate) and intramuscular formulations. [, , ] The oral concentrate formulation allows for rapid dosage adjustments, which is beneficial in managing acute schizophrenic episodes. []

A: Loxapine is well-absorbed following oral administration, and it undergoes extensive metabolism in the liver. [] Three main metabolites have been identified in urine: aromatic ring-hydroxy loxapine, desmethyl loxapine, and loxapine-N-oxide. []

A: Loxapine succinate has been extensively studied in both preclinical and clinical settings. Animal models have been used to assess its neuroleptic potency, demonstrating a correlation between its prolactin-stimulating effects in rats and its antipsychotic potency in humans. [] Numerous clinical trials have demonstrated its efficacy in treating acute and chronic schizophrenia, with comparable effectiveness to other antipsychotic agents like chlorpromazine and trifluoperazine. [, , , , , , , , , , ]

A: While specific resistance mechanisms haven't been extensively studied in the context of loxapine succinate treatment for schizophrenia, a recent study focusing on its antiviral activity against Hepatitis A Virus (HAV) identified mutations in the viral protein 2C that confer resistance. [] These mutations hinder the binding of loxapine to the viral protein, impacting its efficacy. [] Further research is needed to elucidate if similar mechanisms of resistance could arise in the context of schizophrenia treatment.

ANone: While this Q&A focuses on the scientific aspects of loxapine succinate, it is crucial to acknowledge that like all medications, it can cause side effects. Individuals should consult with their healthcare provider for any concerns about potential side effects or risks associated with this medication.

A: Researchers are exploring transdermal delivery of loxapine succinate using permeation enhancers like ginger oil to improve its penetration through the skin. [] This approach aims to enhance patient compliance and potentially reduce side effects associated with oral or intramuscular administration.

ANone: Information about specific biomarkers for predicting loxapine succinate efficacy or monitoring treatment response is limited in the provided research. Further investigation is needed to identify reliable biomarkers.

A: High-performance liquid chromatography (HPLC) [, , ] and gas chromatography (GC) [] coupled with mass spectrometry are commonly employed to determine loxapine succinate concentrations in plasma and urine. These methods offer high sensitivity and specificity for accurate quantification. [, ]

A: While the provided research primarily focuses on the pharmaceutical aspects of loxapine succinate, a recent study identified its impact on the gut microbiome, highlighting the broader ecological implications of drug use. [] This study revealed that entacapone, a drug often co-prescribed with loxapine, disrupts the gut microbiome by sequestering iron. [] This finding underscores the need to evaluate the environmental fate and potential ecological impact of pharmaceuticals like loxapine succinate.

A: Yes, the developed HPLC and LC-MS/MS methods for loxapine determination have been validated according to ICH guidelines, ensuring their accuracy, precision, specificity, linearity, and sensitivity for reliable analysis. [, ]

ANone: As a pharmaceutical product, loxapine succinate production and distribution are subject to rigorous quality control measures to ensure its safety, efficacy, and consistency. These measures adhere to strict regulatory guidelines, although specific details are not provided in the research.

ANone: The provided research primarily focuses on the pharmacological and clinical aspects of loxapine succinate, and specific details regarding these areas are not available. Further research is required to address these aspects.

A: Loxapine succinate was first introduced in the 1970s as an antipsychotic medication. [] Early studies recognized its efficacy in managing symptoms of schizophrenia, with comparable results to established antipsychotics like chlorpromazine. [, , ] Since then, numerous clinical trials and research efforts have further elucidated its efficacy, safety profile, and potential applications.

A: Loxapine succinate research extends beyond traditional pharmacology and psychiatry, demonstrating cross-disciplinary applications. For instance, its recent identification as an inhibitor of Hepatitis A Virus replication highlights its potential in antiviral drug development. [] This discovery resulted from collaborative efforts between virologists and pharmacologists, underscoring the value of interdisciplinary research. Additionally, ongoing research exploring its transdermal delivery utilizing permeation enhancers like ginger oil exemplifies collaboration between pharmaceutical scientists and formulation experts. [] This synergistic approach aims to optimize drug delivery and improve patient outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

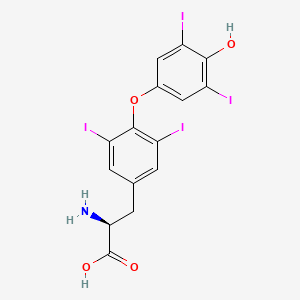

![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)

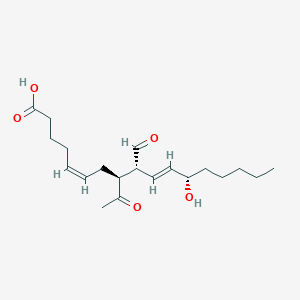

![Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt](/img/structure/B1675195.png)